molecular formula C8H6F2O3 B12963351 (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid

(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid

Cat. No.: B12963351
M. Wt: 188.13 g/mol
InChI Key: BMZWDQNFSCPFCG-ZETCQYMHSA-N
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Description

(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid, also known as 2,6-difluoromandelic acid, is a chiral hydroxyacetic acid derivative featuring a 2,6-difluorophenyl substituent. Its IUPAC name is 2-(2,6-difluorophenyl)-2-hydroxyacetic acid (SMILES: OC(C(O)=O)C1=C(F)C=CC=C1F) . Key properties include a molecular weight of 188.13 g/mol, a melting point range of 142–145°C, and a purity of ≥97% . The compound’s structure combines a carboxylic acid group, a hydroxyl group at the alpha position, and fluorine atoms at the 2- and 6-positions of the phenyl ring. This configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical synthesis and asymmetric catalysis.

Properties

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

IUPAC Name

(2S)-2-(2,6-difluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6F2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13)/t7-/m0/s1

InChI Key

BMZWDQNFSCPFCG-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@@H](C(=O)O)O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C(C(=O)O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,6-difluorobenzaldehyde.

    Reaction with Glycine: The starting material undergoes a reaction with glycine in the presence of a suitable catalyst to form an intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or hydrogen peroxide to yield (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid.

Industrial Production Methods

In industrial settings, the production of (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: The use of advanced catalytic processes can enhance the efficiency of the synthesis and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The difluorophenyl group can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. This compound can undergo:

  • Esterification : Reacting with alcohols to form esters.
  • Amidation : Combining with amines to produce amides.
  • Reduction Reactions : Transforming into alcohol derivatives.

These reactions are vital for creating pharmaceuticals and agrochemicals with enhanced properties.

Enzyme Mechanism Studies

(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid has been investigated as a biochemical probe to study enzyme mechanisms. Its ability to interact with specific enzymes allows researchers to explore its role in metabolic pathways and enzyme inhibition mechanisms. For instance, studies have shown that this compound can inhibit enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Therapeutic Potential

The compound is being explored for its therapeutic effects in various medical applications:

  • Anti-inflammatory Drugs : Research indicates that (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid may reduce inflammation by inhibiting specific enzymes linked to inflammatory responses.
  • Analgesics : Its analgesic properties are under investigation, aiming to develop pain relief medications that target the underlying causes of pain rather than merely alleviating symptoms.

Industrial Applications

In the industrial sector, (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid is utilized for producing specialty chemicals and materials with tailored properties. Its unique combination of functional groups allows for modifications that enhance material performance in applications such as coatings and adhesives.

Case Study: Anti-inflammatory Mechanism

A study conducted by researchers evaluated the efficacy of (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation and pain signaling. The results demonstrated a significant reduction in inflammatory markers in vitro, suggesting that this compound could lead to the development of new anti-inflammatory therapies .

Case Study: Synthesis of Derivatives

Another research effort focused on synthesizing various derivatives of (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid through modifications of its hydroxy and carboxylic acid groups. The derivatives exhibited varying degrees of biological activity, highlighting the versatility of this compound as a precursor for drug discovery .

Mechanism of Action

The mechanism of action of (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Findings :

  • Melting points for positional isomers are unreported in available literature, but steric and electronic differences likely influence solubility and reactivity.

Functional Group Derivatives

Amino-Substituted Analog

2-Amino-2-(2,6-difluorophenyl)acetic acid hydrochloride (CAS: 2411635-69-1) replaces the hydroxyl group with an amino group, resulting in a molecular weight of 223.6 g/mol . This substitution increases basicity (pKa ~9–10 for amino groups vs.

Oxo-Substituted Analog

2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid (CAS: Not provided) features an oxo group instead of hydroxyl, forming a carbamate-like structure .

Structural Analogs

Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

Benzilic acid (CAS: 76-93-7) has two phenyl groups instead of fluorinated substituents . Key differences include:

  • Higher lipophilicity : Diphenyl groups increase logP compared to the target compound.
  • Lower acidity : The absence of electron-withdrawing fluorine atoms reduces the hydroxyl group’s acidity (pKa ~3.4 for benzilic acid vs. ~2.8 estimated for the target).

(R)-(-)-2-Methoxy-2-phenylacetic Acid

This analog (CAS: 3966-32-3) substitutes hydroxyl with methoxy, resulting in a lower melting point (69–70°C) and reduced hydrogen-bonding capacity . The methoxy group’s electron-donating nature decreases electrophilicity at the alpha carbon, altering reactivity in esterification or nucleophilic substitution reactions.

Biological Activity

(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

(S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid features a difluorophenyl group attached to a hydroxyacetic acid moiety. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid is primarily attributed to its ability to interact with various enzymes and receptors involved in metabolic pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which can reduce inflammation and pain .
  • Glycolysis Modulation : Similar fluorinated compounds have been studied for their ability to inhibit glycolysis in cancer cells, suggesting that (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid may also affect metabolic processes in tumorigenesis .

Anti-inflammatory Effects

Research indicates that (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid exhibits anti-inflammatory properties. It has been investigated for potential use in treating conditions characterized by chronic inflammation. In vitro studies demonstrate significant inhibition of pro-inflammatory cytokines when treated with this compound .

Anticancer Properties

The compound's ability to modulate glycolysis suggests it may have anticancer effects. Studies have shown that fluorinated derivatives can enhance cytotoxicity against various cancer cell lines by inhibiting key metabolic enzymes . This mechanism is particularly relevant for aggressive cancers such as glioblastoma multiforme (GBM), where altered metabolism plays a crucial role in tumor growth .

Study 1: In Vitro Evaluation of Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid on macrophage cell lines. Results indicated a significant reduction in nitric oxide production and pro-inflammatory cytokines (TNF-α, IL-6) at concentrations ranging from 10 to 50 µM, demonstrating its potential as an anti-inflammatory agent .

Concentration (µM)Nitric Oxide Production (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
10302520
25504035
50706055

Study 2: Anticancer Activity Against GBM Cells

In another study focusing on GBM cells, (S)-2-(2,6-Difluorophenyl)-2-hydroxyacetic acid was tested for cytotoxicity. The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity against these cancer cells compared to standard treatments .

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